Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate
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Overview
Description
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a complex organic compound with the molecular formula C32H42N4O8. This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The benzyl group is then introduced via benzylation reactions, and the carboxylate group is added through esterification. The final step involves the formation of the hemioxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The diazaspiro nonane ring system can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: Similar structure but without the hemioxalate group.
1,6-Diazaspiro[3.5]nonane-6-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is unique due to its combination of a benzyl group, diazaspiro nonane ring, and hemioxalate salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15;3-1(4)2(5)6/h2*1-3,5-6,16H,4,7-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXBEQGVVHOQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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